Aeroplysinin

Description

This compound I has been reported in Aplysina aerophoba, Aplysina cavernicola, and other organisms with data available.

antibacterial cpd from sponge, Verongia aerophoba; structure

Structure

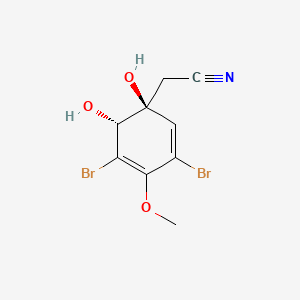

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYNLOSBKBOJJD-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(C(C=C1Br)(CC#N)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C([C@@H]([C@@](C=C1Br)(CC#N)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951322 | |

| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28656-91-9, 55057-73-3 | |

| Record name | Aeroplysinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28656-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aeroplysinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (.+-.)-Aeroplysinin I | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aeroplysinin-1: A Technical Guide to its Discovery, Isolation, and Biological Characterization from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeroplysinin-1, a brominated tyrosine derivative, is a secondary metabolite isolated from marine sponges of the order Verongida, most notably Aplysina aerophoba. Initially identified as a chemical defense agent, this marine natural product has garnered significant scientific interest due to its broad spectrum of potent biological activities. Preclinical studies have demonstrated its promising anti-inflammatory, anti-angiogenic, and anti-tumor effects.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of this compound-1, detailed experimental protocols for its characterization, and a summary of its key biological activities and mechanisms of action.

Discovery and Natural Source

This compound-1 is a brominated isoxazoline alkaloid produced by marine sponges belonging to the order Verongida.[2] These sponges utilize a variety of secondary metabolites as a chemical defense mechanism against predators, competing organisms, and bacterial infections.[2] this compound-1 is a key component of this chemical arsenal and is enzymatically converted from its precursors when the sponge tissue is damaged.[2] The dextrorotatory enantiomer, (+)-aeroplysinin-1, is the most commonly studied form.

Isolation and Purification

The isolation of this compound-1 from its natural source, such as the marine sponge Aplysina aerophoba, involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol: Extraction and Isolation

2.1. Sponge Collection and Preparation:

-

Collect fresh specimens of Aplysina aerophoba and transport them to the laboratory in seawater.

-

Freeze the sponge material at -20°C and then lyophilize to remove water.

-

Grind the dried sponge material into a fine powder.

2.2. Solvent Extraction:

-

Extract the powdered sponge material exhaustively with 96% ethanol in an ultrasonic bath. Perform the extraction multiple times (e.g., five times for 15 minutes each) to ensure complete extraction of the secondary metabolites.

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2.3. Liquid-Liquid Partitioning:

-

Partition the crude ethanolic extract successively between petroleum ether, ethyl acetate, and butanol against water.

-

Monitor the fractions containing brominated compounds, typically the petroleum ether, ethyl acetate, and butanol fractions, using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

2.4. Chromatographic Purification:

-

Combine the fractions enriched with this compound-1 and subject them to further purification using column chromatography.

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel 60.

-

Load the concentrated extract onto the column.

-

Elute the column with a gradient of a non-polar solvent (e.g., chloroform or hexane) and a polar solvent (e.g., methanol or ethyl acetate).

-

Collect fractions and monitor by TLC to identify those containing pure this compound-1.

-

-

Further Purification:

-

Pool the fractions containing this compound-1 and concentrate them.

-

Achieve final purification by crystallization from a suitable solvent such as chloroform or by using semi-preparative TLC or HPLC.

-

2.5. Structure Elucidation:

-

Confirm the structure of the isolated this compound-1 using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): Acquire 1H and 13C NMR spectra to determine the chemical structure.

-

Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.

-

Optical Rotation: Measure the specific rotation to determine the enantiomeric form.

-

Biological Activities and Mechanism of Action

This compound-1 exhibits a diverse range of biological activities, making it a compound of significant interest for drug development.

Anti-cancer Activity

This compound-1 has demonstrated cytotoxic and cytostatic effects against a variety of cancer cell lines. Its anti-tumor activity is mediated through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Data Presentation: Cytotoxicity of this compound-1 against various cell lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Molt-4 | Leukemia | 0.12 ± 0.002 | |

| K562 | Leukemia | 0.54 ± 0.085 | |

| Du145 | Prostate Cancer | 0.58 ± 0.109 | |

| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |

| BAEC | Bovine Aortic Endothelial | 2 | |

| THP-1 | Human Monocytic Leukemia | 24.6 ± 1.0 | |

| HUVEC | Human Umbilical Vein Endothelial | 4.7 |

Anti-angiogenic Activity

This compound-1 is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. It exerts its anti-angiogenic effects by inhibiting endothelial cell proliferation, migration, and tube formation.

Mechanism of Action: The anti-angiogenic properties of this compound-1 are linked to its ability to induce apoptosis in endothelial cells through the activation of the mitochondrial pathway. It also selectively inhibits the phosphorylation of Akt and Erk, two key kinases in signaling pathways that control endothelial cell proliferation and survival.

Data Presentation: Anti-angiogenic Activity of this compound-1

| Assay | Cell Type | Effective Concentration (µM) | Effect | Reference |

| Endothelial Cell Growth | BAEC | IC50 = 2 | Inhibition of proliferation | |

| Capillary-like tube formation | BAEC | 0.7 | Inhibition of tube formation | |

| In vivo CAM assay | Quail | Dose-dependent | Inhibition of angiogenesis, induction of apoptosis |

Anti-inflammatory Activity

This compound-1 has shown significant anti-inflammatory properties. It can modulate key proteins involved in the inflammatory process in human endothelial and monocyte cells.

Mechanism of Action: The anti-inflammatory effects of this compound-1 are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. It has been shown to inhibit the expression of pro-inflammatory molecules such as monocyte chemoattractant protein-1 (MCP-1) and cyclooxygenase-2 (COX-2).

Data Presentation: Anti-inflammatory Activity of this compound-1

| Cell Line | Pro-inflammatory Molecule | Concentration of this compound-1 (µM) | Effect | Reference |

| HUVEC | COX-2 mRNA | 10 | >70% decrease in expression | |

| HUVEC | COX-2 protein | 10 | Complete inhibition of expression | |

| THP-1 | MCP-1 mRNA | 10 | Significant reduction in expression | |

| THP-1 | COX-2 mRNA | 10 | Significant reduction in expression |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound-1 for the desired time period.

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Caspase-3/7 Activity Assay (Fluorometric)

-

Principle: This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a specific peptide substrate that is cleaved by active caspases, releasing a fluorescent molecule.

-

Procedure:

-

Culture cells in a 96-well plate and treat with this compound-1 to induce apoptosis.

-

Lyse the cells using a supplied lysis buffer.

-

Add the caspase-3/7 substrate solution to each well.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

The fluorescence intensity is directly proportional to the caspase-3/7 activity.

-

Western Blotting for Phosphorylated Akt and Erk

-

Principle: This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (activated) forms of Akt and Erk kinases.

-

Procedure:

-

Treat cells with this compound-1 for the desired time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-Akt and phospho-Erk overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Akt and total Erk.

-

Signaling Pathways and Visualizations

The biological effects of this compound-1 are a consequence of its interaction with and modulation of key cellular signaling pathways.

Mitochondrial Apoptosis Pathway

This compound-1 induces apoptosis in endothelial cells primarily through the intrinsic or mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

Caption: Mitochondrial apoptosis pathway induced by this compound-1.

Akt/Erk Signaling Pathway

This compound-1 selectively inhibits the phosphorylation of Akt and Erk in endothelial cells, which are crucial for cell survival and proliferation. This inhibition contributes to its anti-angiogenic effects.

Caption: Inhibition of Akt and Erk signaling pathways by this compound-1.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound-1 are associated with its ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound-1.

Conclusion and Future Perspectives

This compound-1, a fascinating molecule from the marine environment, has demonstrated a remarkable array of biological activities with significant therapeutic potential. Its multi-targeted effects on cancer, angiogenesis, and inflammation underscore its promise as a lead compound for the development of novel drugs. Further research is warranted to fully elucidate its mechanisms of action, optimize its structure for enhanced efficacy and reduced toxicity, and explore its potential in clinical applications for a range of human diseases. The development of sustainable methods for its production, either through aquaculture of the source sponge or through total synthesis, will be crucial for its future as a therapeutic agent.

References

The Multifaceted Assault of Aeroplysinin-1 on Cancer Cells: A Technical Guide

For Immediate Release

MALAGA, Spain – Aeroplysinin-1, a brominated isoxazoline alkaloid derived from marine sponges, has emerged as a potent and multi-targeted agent against cancer. This technical guide provides an in-depth analysis of its mechanism of action, offering researchers, scientists, and drug development professionals a comprehensive understanding of its therapeutic potential. Drawing upon a wealth of preclinical data, this document details the intricate signaling pathways and cellular processes disrupted by this compound-1, ultimately leading to cancer cell death and the inhibition of tumor growth.

Executive Summary

This compound-1 exhibits a broad spectrum of anti-cancer activities, primarily through the induction of apoptosis, modulation of key signaling pathways, and the generation of reactive oxygen species (ROS). Its multifaceted approach targets both the cancer cells directly and the tumor microenvironment, particularly through its potent anti-angiogenic effects. This guide will systematically dissect these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions at play.

Cytotoxic Activity and Pro-Apoptotic Effects

This compound-1 demonstrates significant cytotoxic effects across a range of cancer cell lines. This cytotoxicity is largely attributed to its ability to induce apoptosis, or programmed cell death, through the mitochondrial pathway.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound-1 highlight its potent anti-proliferative activity against various cancer cell types.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Molt-4 | Leukemia | 0.12 ± 0.002 | [1][2][3][4] |

| K562 | Leukemia | 0.54 ± 0.085 | [1] |

| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |

| Du145 | Prostate Cancer | 0.58 ± 0.109 | |

| Ehrlich Ascites Tumor (EAT) | 8.2 | ||

| L5178y mouse lymphoma | Lymphoma | 0.5 | |

| Friend erythroleukemia | Leukemia | 0.7 | |

| Human mamma carcinoma | Breast Cancer | 0.3 | |

| Human colon carcinoma | Colon Cancer | 3.0 |

Notably, this compound-1 displays a degree of selectivity for cancer cells over non-malignant cells, with IC50 values of 1.54 ± 0.138 µM for CCD966SK and 6.77 ± 0.190 µM for NR8383 non-malignant cell lines.

Induction of the Mitochondrial Apoptosis Pathway

This compound-1 triggers the intrinsic pathway of apoptosis in cancer cells. This is characterized by:

-

Chromatin Condensation and Nuclear Fragmentation: Treatment with this compound-1 leads to morphological changes indicative of apoptosis.

-

Caspase Activation: It induces the activation of initiator caspases (caspase-2, -8, -9) and executioner caspases (caspase-3).

-

Cleavage of Apoptotic Substrates: Activated caspases cleave key cellular proteins such as poly (ADP-ribose) polymerase (PARP) and lamin-A.

-

Prevention of Bad Phosphorylation: this compound-1 prevents the phosphorylation of the pro-apoptotic protein Bad, promoting its cell death-inducing function.

Disruption of Key Oncogenic Signaling Pathways

This compound-1 exerts its anti-cancer effects by interfering with critical signaling cascades that regulate cell proliferation, survival, and inflammation.

Inhibition of PI3K/Akt and MAPK/Erk Pathways

The PI3K/Akt and MAPK/Erk pathways are frequently hyperactivated in cancer, promoting cell survival and proliferation. This compound-1 has been shown to inhibit the phosphorylation of both Akt and Erk in endothelial cells, suggesting a similar mechanism may be at play in cancer cells. This inhibition contributes to its anti-proliferative and pro-apoptotic effects.

Modulation of the NF-κB Pathway

The transcription factor NF-κB plays a crucial role in inflammation and cancer cell survival. This compound-1 has been demonstrated to inhibit the NF-κB pathway in endothelial cells by preventing the phosphorylation of IKKα/β, which is essential for NF-κB activation. This action likely contributes to its anti-inflammatory and anti-cancer properties.

Induction of Oxidative Stress

This compound-1's mechanism of action is also linked to the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.

ROS Generation and Redox Imbalance

Studies have shown that this compound-1 treatment leads to an increase in intracellular ROS levels in leukemia and prostate cancer cells. This is mediated through the activation of NADPH oxidases (NOX) and the inhibition of hypoxia-inducible factor-1α (HIF-1α) and heme oxygenase-1 (HO-1) expression. The resulting oxidative stress overwhelms the cellular antioxidant capacity, leading to mitochondrial dysfunction and apoptosis. The cytotoxicity of this compound-1 is enhanced in cells depleted of the antioxidant glutathione, further supporting the role of ROS in its mechanism.

Anti-Angiogenic Properties

Beyond its direct effects on cancer cells, this compound-1 is a potent inhibitor of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. It selectively induces apoptosis in endothelial cells, the cells that line blood vessels. This anti-angiogenic activity further contributes to its overall anti-tumor efficacy.

Experimental Protocols

The findings described in this guide are based on a variety of standard and advanced molecular and cellular biology techniques.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound-1 for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

-

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with this compound-1.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

-

Western Blotting

-

Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

-

Protocol:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, cleaved PARP, β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Conclusion and Future Directions

This compound-1 presents a compelling profile as a potential anti-cancer therapeutic. Its ability to simultaneously target multiple key cellular processes, including apoptosis, oncogenic signaling, and angiogenesis, suggests it may be effective against a broad range of malignancies and could potentially circumvent some mechanisms of drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with existing cancer therapies. The detailed mechanisms outlined in this guide provide a solid foundation for future research and development efforts.

References

Initial Studies on the Anti-inflammatory Effects of Aeroplysinin: A Technical Guide

Introduction

Aeroplysinin-1 is a brominated alkaloid derived from marine sponges of the order Verongida, such as Aplysina aerophoba.[1][2] Initially identified for its antibiotic properties, subsequent research has unveiled a wide spectrum of biological activities, including anti-angiogenic and anti-tumor effects.[2][3][4] This technical guide focuses on the initial preclinical studies that have explored the potential of (+)-aeroplysinin-1 as a potent anti-inflammatory agent. These investigations have demonstrated its ability to modulate key pathways and mediators in the inflammatory response, particularly within endothelial and monocyte cells, suggesting its therapeutic potential for inflammation-dependent diseases like atherosclerosis.

Quantitative Data Summary: Bioactivity of this compound-1

The anti-inflammatory and anti-proliferative effects of this compound-1 have been quantified in several studies. The following tables summarize the key findings, including the half-maximal inhibitory concentration (IC50) values and its effects on various inflammatory markers.

Table 1: Inhibitory Effects of this compound-1 on Pro-inflammatory Molecules

| Target Molecule | Cell Type | Effect Observed | Effective Concentration | Reference |

| Monocyte Chemoattractant Protein-1 (MCP-1) | HUVEC, THP-1 | Decreased mRNA and protein expression | 10-20 µM | |

| Thrombospondin-1 (TSP-1) | HUVEC | Down-regulated expression | 10-20 µM | |

| Cyclooxygenase-2 (COX-2) | HUVEC, THP-1 | Decreased mRNA and protein expression | 10-20 µM | |

| Interleukin-1 alpha (IL-1α) | HUVEC | Decreased protein levels | 10-20 µM | |

| Matrix Metalloproteinase-1 (MMP-1) | HUVEC | Decreased protein levels | 10-20 µM | |

| ELTD1 | HUVEC | Down-regulated protein expression | Not specified |

Table 2: IC50 Values of this compound-1 in Different Cell Lines

| Cell Line | Cell Type | Assay | IC50 Value (µM) | Reference |

| THP-1 | Human Monocytic Leukemia | Proliferation Assay | 24.6 ± 1.0 | |

| Molt-4 | Human T-cell Leukemia | MTT Assay | 0.12 ± 0.002 | |

| K562 | Human Myelogenous Leukemia | MTT Assay | 0.54 ± 0.085 | |

| Du145 | Human Prostate Carcinoma | MTT Assay | 0.58 ± 0.109 | |

| PC-3 | Human Prostate Carcinoma | MTT Assay | 0.33 ± 0.042 | |

| BAEC | Bovine Aortic Endothelial Cells | MTT Assay | ~3.0 | |

| HCT-116 | Human Colon Carcinoma | MTT Assay | ~5.0 |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of this compound-1 is its targeted inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response in endothelial cells. Studies show that in human umbilical vein endothelial cells (HUVECs) stimulated with pro-inflammatory agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), this compound-1 intervenes at multiple key points.

The compound prevents the phosphorylation of Akt, which is involved in the upstream activation of the NF-κB cascade. Crucially, this compound-1 significantly reduces the phosphorylation of the I kappa B kinase (IKK) complex (IKKα/β). This inhibition prevents the subsequent degradation of IκBα, the cytosolic inhibitor of NF-κB. By stabilizing IκBα, this compound-1 effectively blocks the nuclear translocation of the active NF-κB subunit, RelA/p65. This sequestration of NF-κB in the cytoplasm prevents it from initiating the transcription of a host of pro-inflammatory genes, including those for adhesion molecules and cytokines.

Caption: this compound-1 inhibits the NF-κB pathway at multiple points.

Experimental Protocols

The following section details the methodologies used in the initial studies to characterize the anti-inflammatory effects of this compound-1.

Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and the human monocytic leukemia cell line (THP-1) are primary models.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., EGM-2 for HUVECs, RPMI-1640 for THP-1) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified 5% CO2 atmosphere.

-

Inflammatory Stimulation: To induce an inflammatory response, HUVECs are pre-treated with varying concentrations of this compound-1 for a specified time (e.g., 1 hour) before being stimulated with TNF-α (e.g., 10 ng/mL) or LPS for the experimental duration (e.g., 6-24 hours).

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qPCR):

-

RNA Extraction: Total RNA is isolated from cell lysates using a suitable kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.

-

qPCR Amplification: The expression of target genes (e.g., MCP-1, COX-2) is quantified using specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).

-

-

Western Blot Analysis:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies against target proteins (e.g., COX-2, phospho-IKKα/β, phospho-Akt, β-actin).

-

Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cytokine Secretion Analysis

-

Human Cytokine Antibody Array:

-

Sample Collection: Conditioned media from control and this compound-1-treated HUVEC cultures are collected.

-

Array Hybridization: The cytokine array membranes, spotted with antibodies against hundreds of specific cytokines, are incubated with the conditioned media.

-

Detection: The captured cytokines are detected using a cocktail of biotinylated detection antibodies and visualized with streptavidin-HRP and chemiluminescence. The signal intensity corresponds to the abundance of each cytokine.

-

Cell Proliferation (MTT) Assay

-

Cell Seeding: THP-1 cells are seeded in 96-well plates and treated with various concentrations of this compound-1.

-

MTT Incubation: After the treatment period (e.g., 72 hours), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to form formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

NF-κB Nuclear Translocation Assay

-

Immunofluorescence:

-

Cell Culture: HUVECs are grown on coverslips and subjected to treatment with this compound-1 and stimulation with TNF-α.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently-labeled secondary antibody.

-

Microscopy: Nuclei are counterstained (e.g., with DAPI), and the coverslips are mounted. The subcellular localization of the p65 subunit is visualized using a fluorescence microscope to assess its translocation from the cytoplasm to the nucleus.

-

References

- 1. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-1-a-sponge-derived-multi-targeted-bioactive-marine-drug - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to the Bioactive Properties of Aeroplysinin-1

For Researchers, Scientists, and Drug Development Professionals

Aeroplysinin-1, a brominated isoxazoline alkaloid derived from marine sponges of the Aplysina genus, has emerged as a compound of significant interest in the field of drug discovery due to its diverse and potent bioactive properties.[1][2] This technical guide provides a comprehensive overview of the core bioactive properties of (+)-aeroplysinin-1, with a focus on its anticancer, anti-inflammatory, anti-angiogenic, and antimicrobial activities. The information is presented to be a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Anticancer Properties

This compound-1 exhibits significant cytotoxic and cytostatic effects against a wide range of cancer cell lines.[3] Its anticancer activity is mediated through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxicity

The cytotoxic efficacy of this compound-1 has been quantified against various cancer cell lines, with IC50 values typically falling in the low micromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Molt-4 | Leukemia | 0.12 ± 0.002 | [2] |

| K562 | Leukemia | 0.54 ± 0.085 | [2] |

| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |

| Du145 | Prostate Cancer | 0.58 ± 0.109 | |

| HeLa | Cervical Cancer | 8.2 (EAT cells) | |

| HCT-116 | Colon Carcinoma | ~10 (growth inhibition) | |

| HT-1080 | Fibrosarcoma | Growth inhibition noted | |

| MPC and MTT cells | Pheochromocytoma | 9.6–11.4 | |

| Human Mamma Carcinoma | Breast Cancer | 0.3 | |

| L5178y | Mouse Lymphoma | 0.5 | |

| Friend Erythroleukemia | Leukemia | 0.7 | |

| Human Colon Carcinoma | Colon Cancer | 3.0 | |

| Malignant Keratinocytes | Skin Cancer | 2.9 | |

| Malignant Melanoma | Skin Cancer | 2.9 |

Note: IC50 values can vary based on experimental conditions.

Mechanism of Action: Anticancer Effects

This compound-1's anticancer effects are attributed to its ability to induce apoptosis through the mitochondrial pathway. This is characterized by the activation of caspases-2, -3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP). Furthermore, it has been shown to inhibit the activity of topoisomerase IIα and Hsp90, proteins crucial for cancer cell survival and proliferation. The compound also induces the generation of reactive oxygen species (ROS), leading to mitochondria-dependent apoptosis.

Experimental Protocols

This protocol is used to assess the cytotoxic effect of this compound-1 on cancer cells.

Materials:

-

Cancer cell lines (e.g., Molt-4, PC-3)

-

Culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound-1 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight.

-

Treat the cells with various concentrations of this compound-1 (e.g., 0.001–1000 μg/mL) for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of this compound-1 that inhibits cell growth by 50%.

This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound-1.

Materials:

-

Cancer cell lines

-

This compound-1

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of this compound-1 (e.g., 10 µM) for a specified time (e.g., 14 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Anti-inflammatory Properties

This compound-1 demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory activity of this compound-1 is primarily mediated through the inhibition of the NF-κB signaling pathway. It prevents the phosphorylation of the IκB kinase (IKK) complex and the subsequent nuclear translocation of the RelA/p65 subunit of NF-κB. This leads to a decrease in the expression of pro-inflammatory genes. Additionally, this compound-1 has been shown to reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.

Experimental Protocols

This protocol is used to assess the effect of this compound-1 on the activation of the NF-κB pathway.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

This compound-1

-

TNF-α (to induce inflammation)

-

Lysis buffer

-

Primary antibodies (e.g., anti-p-IKKα/β, anti-IKKα/β, anti-p-p65, anti-p65, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Pre-treat HUVECs with this compound-1 for a specified time before stimulating with TNF-α.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

Signaling Pathway Diagram

Caption: this compound-1's inhibition of the NF-κB signaling pathway.

Anti-Angiogenic Properties

This compound-1 is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Mechanism of Action: Anti-Angiogenic Effects

This compound-1 exerts its anti-angiogenic effects by inhibiting the proliferation and inducing apoptosis of endothelial cells. It has been shown to selectively inhibit the phosphorylation of Akt and ERK in endothelial cells, two key kinases in signaling pathways that control cell proliferation and survival.

Experimental Protocols

This assay assesses the ability of this compound-1 to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel

-

This compound-1

-

96-well plates

Procedure:

-

Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Seed HUVECs onto the Matrigel-coated wells.

-

Treat the cells with various concentrations of this compound-1.

-

Incubate for 4-6 hours to allow for tube formation.

-

Visualize and quantify the tube-like structures using a microscope and appropriate software.

Signaling Pathway Diagram

Caption: this compound-1's inhibition of Akt and ERK signaling in endothelial cells.

Antimicrobial Properties

This compound-1 exhibits a broad spectrum of antibiotic activity, particularly against Gram-positive bacteria.

Quantitative Data: Antimicrobial Activity

| Microorganism | Activity | Reference |

| Bacillus cereus | Growth inhibition | |

| Bacillus subtilis | Growth inhibition | |

| Staphylococcus aureus | Growth inhibition | |

| Staphylococcus albus | Growth inhibition | |

| Vibrio anguillarum | Growth inhibition | |

| Flexibacter sp. | Growth inhibition | |

| Moraxella sp. | Growth inhibition | |

| Pseudomonas aeruginosa | No effect | |

| Saccharomyces cerevisiae | No effect |

Experimental Protocols

This method is used to determine the antimicrobial activity of this compound-1.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus)

-

Muller-Hinton agar plates

-

This compound-1

-

Sterile paper discs or sterile cork borer

-

Incubator

Procedure:

-

Prepare a lawn of the test bacteria on a Muller-Hinton agar plate.

-

If using the disc diffusion method, impregnate sterile paper discs with a known concentration of this compound-1 and place them on the agar surface.

-

If using the well diffusion method, create wells in the agar using a sterile cork borer and add a known concentration of this compound-1 into the wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around the disc or well. A larger zone indicates greater antimicrobial activity.

Conclusion

This compound-1 is a marine-derived natural product with a remarkable range of bioactive properties. Its potent anticancer, anti-inflammatory, anti-angiogenic, and antimicrobial activities, coupled with its multi-targeted mechanism of action, make it a highly promising candidate for further preclinical and clinical development. This technical guide provides a foundational overview for researchers and drug development professionals to explore the therapeutic potential of this fascinating molecule. Further research is warranted to fully elucidate its mechanisms of action and to optimize its therapeutic applications.

References

"Aeroplysinin as a natural anti-angiogenic agent"

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aeroplysinin-1, a brominated secondary metabolite derived from marine sponges of the order Verongida, has emerged as a potent natural inhibitor of angiogenesis. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, focusing on its molecular mechanisms, experimental validation, and relevant protocols for its study. Comprehensive data from key in vitro and in vivo assays are presented, along with detailed methodologies to facilitate further research and development of this compound as a potential therapeutic agent in angiogenesis-dependent diseases.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in development, wound healing, and various pathological conditions, including cancer, diabetic retinopathy, and rheumatoid arthritis. The inhibition of angiogenesis is a validated therapeutic strategy for several of these diseases. Natural products have historically been a rich source of novel bioactive compounds, and marine organisms, in particular, have yielded a diverse array of molecules with potent pharmacological activities. This compound-1 is one such compound that has demonstrated significant anti-angiogenic effects, primarily by inducing apoptosis in endothelial cells.[1][2][3] This document serves as a comprehensive resource for scientists and researchers investigating the anti-angiogenic potential of this compound.

Mechanism of Action: Induction of Apoptosis in Endothelial Cells

The primary anti-angiogenic mechanism of this compound is the selective induction of apoptosis, or programmed cell death, in endothelial cells.[1][2] This effect is mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

Signaling Pathways

This compound modulates several key signaling pathways to exert its pro-apoptotic effects on endothelial cells:

-

Inhibition of Akt and Erk Phosphorylation: this compound has been shown to inhibit the phosphorylation of Akt and Erk, two critical kinases in cell survival and proliferation pathways. This inhibition is a key upstream event that leads to the activation of the apoptotic cascade.

-

Dephosphorylation of Bad: The pro-apoptotic protein Bad is a downstream target of the Akt signaling pathway. This compound treatment leads to the dephosphorylation of Bad, causing its translocation to the mitochondria.

-

Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release: Dephosphorylated Bad interacts with and inhibits anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, -2, and -8.

-

Cleavage of Cellular Substrates: Effector caspases are responsible for the cleavage of numerous cellular proteins, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.

Quantitative Data Summary

The anti-angiogenic and pro-apoptotic effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |

| BAEC | Bovine Aortic Endothelial Cells | MTT | 2 | |

| HUVEC | Human Umbilical Vein Endothelial Cells | MTT | 4.7 | |

| HCT-116 | Human Colon Carcinoma | MTT | ~5 | |

| HT-1080 | Human Fibrosarcoma | MTT | ~5 | |

| Molt-4 | Human Leukemia | MTT | 0.12 ± 0.002 | |

| K562 | Human Leukemia | MTT | 0.54 ± 0.085 | |

| Du145 | Human Prostate Cancer | MTT | 0.58 ± 0.109 | |

| PC-3 | Human Prostate Cancer | MTT | 0.33 ± 0.042 |

Table 2: Induction of Apoptosis in Endothelial Cells (BAEC)

| Parameter | Treatment | Result | Reference |

| Early Apoptotic Cells | 10 µM this compound | Significant Increase | |

| Late Apoptotic Cells | 10 µM this compound | Significant Increase | |

| Caspase-2 Activity | 10 µM this compound (14h) | ~7-fold increase | |

| Caspase-3 Activity | 10 µM this compound (14h) | ~6-fold increase | |

| Caspase-8 Activity | 10 µM this compound (14h) | ~3-fold increase | |

| Caspase-9 Activity | 10 µM this compound (14h) | ~3-fold increase |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of this compound.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Basement membrane extract (BME), such as Matrigel®

-

96-well culture plates

-

Endothelial cell growth medium

-

This compound stock solution

-

Calcein AM (for fluorescent visualization, optional)

-

Inverted microscope

Procedure:

-

Plate Coating: Thaw BME on ice. Pipette 50-100 µL of cold BME into each well of a pre-chilled 96-well plate. Ensure the entire bottom of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Cell Preparation: Harvest endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 105 cells/mL.

-

Treatment and Seeding: Prepare serial dilutions of this compound in the cell suspension. Add 100 µL of the cell suspension (containing 1-2 x 104 cells) with or without this compound to each BME-coated well.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images for analysis. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software. For fluorescent imaging, cells can be pre-labeled with Calcein AM before seeding.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of this compound on blood vessel formation in a living system.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile forceps and scissors

-

Thermanox® coverslips or sterile filter paper discs

-

This compound solution

-

Stereomicroscope

Procedure:

-

Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3-4 days.

-

Windowing: On day 3 or 4, create a small window in the eggshell over the developing CAM, taking care not to damage the underlying membrane.

-

Sample Application: Prepare sterile, non-toxic carriers (e.g., Thermanox® coverslips or filter paper discs) soaked with different concentrations of this compound or a vehicle control. Carefully place the carrier onto the CAM.

-

Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

-

Analysis: After the incubation period, open the window and examine the CAM under a stereomicroscope. The anti-angiogenic effect is determined by observing the inhibition of blood vessel growth in the area surrounding the carrier. Quantification can be performed by counting the number of blood vessel branch points within a defined area.

Matrigel Plug Assay in Mice

This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug.

Materials:

-

Mice (e.g., C57BL/6)

-

Matrigel® (growth factor reduced)

-

Pro-angiogenic factor (e.g., bFGF or VEGF)

-

This compound solution

-

Syringes and needles

Procedure:

-

Matrigel Preparation: Thaw Matrigel on ice. Mix Matrigel with a pro-angiogenic factor (e.g., bFGF) and the desired concentration of this compound or vehicle control. Keep the mixture on ice to prevent premature polymerization.

-

Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.

-

Treatment Period: Allow the plugs to remain in the mice for 7-14 days.

-

Plug Excision and Analysis: After the designated time, euthanize the mice and excise the Matrigel plugs. The plugs can be processed for histological analysis to visualize and quantify the extent of vascularization. Immunohistochemical staining for endothelial cell markers, such as CD31, can be used to specifically identify and quantify the newly formed blood vessels.

Western Blot Analysis for Phosphorylated Akt and Erk

This technique is used to detect and quantify the levels of phosphorylated (activated) Akt and Erk in endothelial cells following treatment with this compound.

Materials:

-

Endothelial cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture endothelial cells and treat them with various concentrations of this compound for the desired time. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound-1 is a promising natural anti-angiogenic agent with a well-defined mechanism of action centered on the induction of apoptosis in endothelial cells. Its ability to inhibit key survival signaling pathways, such as the Akt and Erk pathways, leading to caspase activation and subsequent cell death, makes it a compelling candidate for further investigation in the context of angiogenesis-dependent diseases. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and its derivatives. Future studies should focus on optimizing its delivery, evaluating its efficacy in more complex in vivo models, and exploring potential synergistic combinations with other anti-cancer or anti-angiogenic therapies.

References

- 1. The Antiangiogenic Compound this compound-1 Induces Apoptosis in Endothelial Cells by Activating the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The antiangiogenic compound this compound-1 induces apoptosis in endothelial cells by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Anti-Tumor Potential of Aeroplysinin-1: A Technical Guide

Introduction

Aeroplysinin-1 is a brominated isoxazoline alkaloid derived from marine sponges, most notably Aplysina aerophoba. This marine natural product has garnered significant scientific interest due to its diverse biological activities, including potent anti-tumor, anti-angiogenic, and anti-inflammatory properties.[1] Its multifaceted mechanism of action, targeting several key signaling pathways implicated in cancer progression, positions it as a promising lead compound for the development of novel oncology therapeutics. This technical guide provides an in-depth overview of the anti-tumor potential of (+)-aeroplysinin-1, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Molecular Mechanisms of Anti-Tumor Activity

This compound-1 exerts its anti-cancer effects through the modulation of multiple, interconnected signaling pathways that are crucial for tumor cell survival, proliferation, and the formation of new blood vessels.

Inhibition of Pro-Survival and Proliferative Signaling: PI3K/Akt and MAPK/Erk Pathways

The PI3K/Akt and MAPK/Erk signaling cascades are central regulators of cell growth, survival, and proliferation, and are frequently hyperactivated in a wide range of human cancers. This compound-1 has been shown to selectively inhibit the activation of both the Akt and Erk pathways in endothelial cells, which is a key component of its anti-angiogenic activity.[2] This inhibition is achieved by preventing the phosphorylation of Akt and Erk, thereby blocking downstream signaling events that promote cell survival and proliferation.[3] The suppression of these pathways is also linked to the pro-apoptotic effects of this compound-1, particularly through the prevention of Bad (Bcl-2-associated death promoter) phosphorylation.[2]

References

- 1. The Antiangiogenic Compound this compound-1 Induces Apoptosis in Endothelial Cells by Activating the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antiangiogenic compound this compound-1 induces apoptosis in endothelial cells by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

Aeroplysinin-1: A Technical Guide to its Inhibition of the NF-κB Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear Factor-kappa B (NF-κB) is a master regulator of gene expression that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in numerous diseases, making it a critical target for therapeutic intervention. (+)-Aeroplysinin-1 (Apl-1), a brominated tyrosine-derived metabolite isolated from marine sponges like Aplysina aerophoba, has demonstrated significant anti-inflammatory, anti-angiogenic, and anti-tumor activities.[3][4][5] A primary mechanism underlying its anti-inflammatory effects is the potent inhibition of the canonical NF-κB signaling pathway. This document provides an in-depth technical overview of the molecular mechanisms, quantitative effects, and key experimental protocols used to characterize this compound-1's role as an NF-κB pathway inhibitor.

Mechanism of Action: Targeting the IKK Complex

This compound-1 exerts its inhibitory effects on the canonical NF-κB pathway, which is typically activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) and lipopolysaccharides (LPS). The core mechanism involves intervention at a critical upstream signaling node, preventing the downstream cascade that leads to the transcription of inflammatory genes.

Upon stimulation by TNF-α, the TNF receptor (TNFR) recruits adaptor proteins, leading to the activation of the IκB kinase (IKK) complex. This complex, consisting of IKKα and IKKβ catalytic subunits and a regulatory NEMO subunit, phosphorylates the NF-κB inhibitor, IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the p65/p50 NF-κB dimer. Freed from its inhibitor, the p65/p50 dimer translocates to the nucleus, where it binds to DNA and activates the transcription of target genes, including those for adhesion molecules and pro-inflammatory cytokines.

This compound-1 disrupts this pathway primarily by inhibiting the phosphorylation of the IKKα/β complex . This action prevents the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and blocking its nuclear translocation . Furthermore, this compound-1 has been shown to inhibit the phosphorylation of Akt, a kinase that can contribute to IKK activation, suggesting a multi-faceted inhibitory action on the pathway.

Caption: this compound-1 inhibits NF-κB by blocking IKK and Akt phosphorylation, preventing p65 translocation.

Quantitative Data on NF-κB Pathway Inhibition

Studies in Human Umbilical Vein Endothelial Cells (HUVECs) have quantified the inhibitory effects of this compound-1 on key components and downstream targets of the NF-κB pathway.

Table 1: Effect of this compound-1 on NF-κB Signaling Proteins in TNF-α-stimulated HUVECs

| Target Protein | Parameter Measured | Treatment | Result | Citation |

|---|---|---|---|---|

| IKKα/β | Phosphorylation (P-IKKα/β) | 10 µM Apl-1 (1h pre-treatment) + TNF-α (15 min) | Significantly reduced phosphorylation compared to TNF-α alone. | |

| RelA/p65 | Nuclear Translocation | 10 µM Apl-1 (1h pre-treatment) + TNF-α (15-30 min) | Strongly inhibited translocation; significant reduction in nuclear/cytosolic ratio. | |

| Akt | Phosphorylation (P-Akt) | 10 µM Apl-1 (1h pre-treatment) + TNF-α (15 min) | Strongly reduced phosphorylation compared to TNF-α alone. |

| NF-κB Pathway | Overall Suppression | 3 µM Apl-1 | IC50 value for displaying inhibitory effects in cultured vascular endothelial cells. | |

Table 2: Effect of this compound-1 on NF-κB Target Gene and Protein Expression in HUVECs

| Target | Assay | Treatment | Result | Citation |

|---|---|---|---|---|

| CCL2, ICAM1, SELE, IL6 | qPCR (mRNA expression) | 10-20 µM Apl-1 + TNF-α (6h) | Significant dose-dependent reduction in relative mRNA expression. | |

| VCAM-1 | Western Blot (Protein) | 10-20 µM Apl-1 + TNF-α (16h) | Significant dose-dependent reduction in protein levels. |

| ICAM-1 | Flow Cytometry (Surface Protein) | 10-20 µM Apl-1 + TNF-α (16h) | Significant dose-dependent reduction in surface expression. | |

Key Experimental Protocols

The characterization of this compound-1's inhibitory effects on the NF-κB pathway relies on a set of standard molecular biology techniques.

Western Blot for Phospho-IKK and Nuclear p65

This protocol is used to quantify changes in the phosphorylation state of IKK and the amount of p65 that has translocated to the nucleus.

1. Cell Culture and Treatment:

-

Culture HUVECs in appropriate media until they reach desired confluency.

-

Pre-incubate cells with this compound-1 (e.g., 10 µM) or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

2. Lysate Preparation:

-

For Nuclear Translocation: Lyse cells and separate nuclear and cytosolic fractions using a commercial kit (e.g., NE-PER Kit).

-

For Phospho-IKK: Prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine protein concentration for all lysates using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-50 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins based on size by running them on an SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane overnight at 4°C with a specific primary antibody (e.g., anti-P-IKKα/β, anti-IKKβ, anti-RelA/p65, anti-SMC3/Lamin for nuclear fraction control, or anti-α-tubulin for whole-cell/cytosolic control) diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Perform densitometric analysis to quantify band intensity, normalizing target proteins to their respective loading controls.

Caption: A standardized workflow for Western blot analysis of NF-κB pathway protein modulation.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB. It involves transfecting cells with a plasmid containing the luciferase reporter gene under the control of an NF-κB-responsive promoter.

1. Cell Seeding and Transfection:

-

Seed cells (e.g., HEK293T or HeLa) in a 96-well opaque plate.

-

Co-transfect cells with two plasmids:

-

A reporter plasmid containing Firefly luciferase driven by a promoter with multiple NF-κB binding sites.

-

A control plasmid with a constitutively expressed Renilla luciferase for normalization of transfection efficiency.

-

-

Allow cells to express the plasmids for 24-48 hours.

2. Cell Treatment:

-

Pre-treat the transfected cells with various concentrations of this compound-1 or a vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA). Include an unstimulated control.

3. Cell Lysis:

-

Remove the culture medium and wash the cells with PBS.

-

Add passive lysis buffer to each well and incubate for ~15 minutes at room temperature with gentle shaking to ensure complete lysis.

4. Luminescence Measurement:

-

Use a dual-luciferase assay kit and a luminometer with injectors.

-

Reading Firefly Luciferase: Inject the Firefly luciferase substrate into the well and measure the resulting luminescence (Signal A). This reflects the NF-κB-dependent transcriptional activity.

-

Reading Renilla Luciferase: Inject the Renilla luciferase substrate (which also quenches the Firefly signal) and measure the second luminescence signal (Signal B). This reflects the constitutive expression from the control plasmid.

5. Data Analysis:

-

Calculate the ratio of Signal A / Signal B for each well to normalize the NF-κB activity.

-

Compare the normalized luciferase activity in this compound-1-treated cells to the stimulated control to determine the percentage of inhibition.

Caption: Workflow for a dual-luciferase reporter assay to quantify NF-κB transcriptional activity.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the DNA-binding activity of transcription factors like NF-κB in nuclear extracts.

1. Nuclear Extract Preparation:

-

Treat cells as described in section 4.1.1.

-

Harvest cells and prepare nuclear extracts using a validated protocol to ensure the enrichment of nuclear proteins.

2. Probe Preparation:

-

Synthesize and anneal complementary oligonucleotides that contain a consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the double-stranded DNA probe with a radioactive (³²P) or non-radioactive (e.g., biotin, infrared dye) tag.

3. Binding Reaction:

-

In a microfuge tube, combine the nuclear extract (5-10 µg), a binding buffer (containing poly(dI-dC) to prevent non-specific binding), and the labeled probe.

-

For specificity control (cold competition): In a separate tube, add a 50-100 fold excess of unlabeled probe before adding the labeled probe.

-

For supershift analysis: Add an antibody specific to an NF-κB subunit (e.g., anti-p65) to the reaction to confirm its identity. A "supershifted" band will appear with lower mobility than the primary NF-κB-DNA complex.

-

Incubate the reactions at room temperature for 20-30 minutes.

4. Electrophoresis:

-

Add loading dye to the reactions.

-

Run the samples on a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate slower than the free, unbound probe.

5. Detection:

-

If using a radioactive probe, dry the gel and expose it to X-ray film (autoradiography).

-

If using a non-radioactive probe, transfer the DNA to a membrane and detect via streptavidin-HRP (for biotin) or scan the gel directly (for infrared dyes).

Conclusion

(+)-Aeroplysinin-1 is a potent inhibitor of the canonical NF-κB signaling pathway. It acts at an upstream checkpoint by preventing the phosphorylation and activation of the IKK complex, which in turn blocks the nuclear translocation of the transcriptionally active RelA/p65 subunit. This mechanism is further supported by the compound's ability to inhibit the pro-survival PI3K/Akt pathway. The quantitative data clearly demonstrate a significant reduction in NF-κB activation and a corresponding decrease in the expression of key inflammatory genes and proteins. The detailed protocols provided herein offer a robust framework for researchers to further investigate this compound-1 and other novel compounds targeting this critical inflammatory pathway. These findings underscore the potential of this compound-1 as a lead compound for the development of new anti-inflammatory therapeutics.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. researchgate.net [researchgate.net]

- 3. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway [mdpi.com]

- 5. researchgate.net [researchgate.net]

Unraveling the Pleiotropic Effects of Aeroplysinin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aeroplysinin-1, a brominated isoxazoline alkaloid derived from marine sponges of the order Verongida, has emerged as a compound of significant interest in the scientific community due to its diverse biological activities.[1] This technical guide provides an in-depth analysis of the pleiotropic effects of this compound-1, focusing on its anti-cancer, anti-angiogenic, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Data Presentation: Quantitative Efficacy of this compound-1

The cytotoxic and anti-proliferative effects of this compound-1 have been evaluated across a range of cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

Table 1: IC50 Values of this compound-1 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Molt-4 | Leukemia | 0.12 ± 0.002 | [2][3] |

| K562 | Leukemia | 0.54 ± 0.085 | [2] |

| Du145 | Prostate Cancer | 0.58 ± 0.109 | |

| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |

| L5178y | Mouse Lymphoma | 0.5 | |

| Friend Erythroleukemia | Erythroleukemia | 0.7 | |

| Human Mamma Carcinoma | Breast Cancer | 0.3 | |

| Human Colon Carcinoma | Colon Cancer | 3.0 | |

| HCT-116 | Colorectal Carcinoma | Not specified, but complete inhibition at 10 µM | |

| HT-1080 | Fibrosarcoma | Not specified, but complete inhibition at 10 µM | |

| HeLa | Cervical Cancer | 8.2 (2-hour incubation) |

Table 2: IC50 Values of this compound-1 in Endothelial and Non-Malignant Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference |

| BAEC | Bovine Aortic Endothelial Cells | 2 | |

| HUVEC | Human Umbilical Vein Endothelial Cells | 4.7 | |

| CCD966SK | Non-malignant Skin Cells | 1.54 ± 0.138 | |

| NR8383 | Non-malignant Macrophage Cells | 6.77 ± 0.190 | |

| 3T3 | Mouse Fibroblasts | 40.1 |

Core Mechanisms of Action: Signaling Pathways and Molecular Targets

This compound-1 exerts its biological effects through the modulation of several key signaling pathways. These multifaceted interactions contribute to its potent anti-proliferative, pro-apoptotic, anti-angiogenic, and anti-inflammatory activities.

Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism of this compound-1's anti-cancer and anti-angiogenic activity is the induction of apoptosis, particularly in endothelial cells, through the intrinsic mitochondrial pathway. This process is characterized by a cascade of molecular events including the dephosphorylation of the pro-apoptotic protein Bad, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade. Specifically, this compound-1 treatment leads to the activation of caspases-2, -3, -8, and -9. The activation of these executioner caspases results in the cleavage of key cellular substrates such as poly (ADP-ribose) polymerase (PARP) and lamin-A, ultimately leading to chromatin condensation, nuclear fragmentation, and programmed cell death.

Inhibition of Pro-Survival Signaling: PI3K/Akt and ERK Pathways

This compound-1 has been shown to selectively inhibit the phosphorylation of Akt and Erk in endothelial cells, but not in certain tumor cell lines. The PI3K/Akt and Ras/Raf/MEK/ERK pathways are critical for cell survival, proliferation, and differentiation. By downregulating the activity of these pathways, this compound-1 effectively blocks pro-survival signals, thereby sensitizing endothelial cells to apoptosis and inhibiting angiogenesis.

References

The Chemistry of Defense: A Technical Guide to the Natural Sources and Biosynthesis of Aeroplysinin

For Researchers, Scientists, and Drug Development Professionals

Aeroplysinin-1, a brominated tyrosine-derived metabolite, has garnered significant attention in the scientific community for its wide range of potent biological activities, including anti-bacterial, anti-inflammatory, anti-angiogenic, and anti-tumor effects.[1][2] This in-depth technical guide explores the natural origins of this fascinating molecule and delves into the current understanding of its biosynthetic pathway, providing a valuable resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.

Natural Sources of this compound

This compound and its stereoisomers are primarily isolated from marine sponges of the order Verongida.[3] These sessile, filter-feeding organisms have evolved a sophisticated chemical defense mechanism to protect themselves from predators, pathogens, and competing organisms.[1][4] this compound is a key component of this defense system.

The most prominent and well-documented sources of this compound include:

-

Aplysina aerophoba (formerly Verongia aerophoba) : This yellow, tube-forming sponge is native to the eastern Atlantic Ocean and the Mediterranean Sea. It is a prolific producer of (+)-aeroplysinin-1.

-

Aplysina cavernicola : A closely related species also found in the Mediterranean Sea, known to produce this compound-1 as part of its wound-activated chemical defense.

-

Ianthella ardis : This sponge is notable as the source from which the levorotatory enantiomer, (–)-aeroplysinin-1, was first isolated.

-

Aplysina fistularis : A species found in the Caribbean and surrounding regions, also identified as a source of this compound-related compounds.

-

Other Aplysina Species : Various other species within the Aplysina genus are known to produce a diverse array of brominated tyrosine metabolites, including precursors to this compound.

The production and localization of this compound within the sponge can be influenced by environmental factors such as depth. For instance, in Verongia aerophoba, this compound is found in sponges collected from depths of 5-10 meters, while only its precursor, dibromoverongia-quinol, is detected in sponges from deeper regions (20-30 meters). Furthermore, this compound is concentrated in the surface layers of the sponge.

Biosynthesis of this compound: A Wound-Activated Defense